- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Cas no 91652-78-7 (Senkyunolide C)

Senkyunolide C structure
Nome do Produto:Senkyunolide C
Senkyunolide C Propriedades químicas e físicas
Nomes e Identificadores
-
- Senkyunolide C
- 5-hydroxy-3-butylidenephthalide
- senkyunolide-C
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
- [ "" ]
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
- SCHEMBL2639883
- CS-0016689
- Sekyuolide C
- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
- 91652-78-7
- (Z)-5-Hydroxy-3-butylidene-phthalide
- AKOS032949102
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
- SenkyunolideC
- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
- HY-N1285
- DA-67541
- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
- CHEBI:228936
- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
-
- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
- Chave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N
- SMILES: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC
Propriedades Computadas
- Massa Exacta: 204.07900
- Massa monoisotópica: 204.078644241g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 283
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 46.5Ų
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 387.1±42.0 °C at 760 mmHg
- Ponto de Flash: 171.7±20.7 °C
- Solubilidade: Almost insoluble (0.098 g/l) (25 º C),
- PSA: 46.53000
- LogP: 2.70360
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
Senkyunolide C Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
Senkyunolide C Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |
Senkyunolide C |
91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥2214.00 | 2024-04-25 | |
TargetMol Chemicals | TN5812-1 ml * 10 mm |
Senkyunolide C |
91652-78-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥4000.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5812-5mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥ 3230 | 2024-07-19 | ||
TargetMol Chemicals | TN5812-5 mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
A2B Chem LLC | AH97262-5mg |
Senkyunolide C |
91652-78-7 | 94.0% | 5mg |
$577.00 | 2024-07-18 |
Senkyunolide C Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
- Efficient synthesis of hydroxyphthalidesHeterocycles, 1994, 39(1), 47-50,
Método de produção 3
Condições de reacção
Referência
- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,
Método de produção 4
Condições de reacção
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Referência
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Método de produção 5
Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Método de produção 6
Condições de reacção
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Referência
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Método de produção 7
Condições de reacção
Referência
- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivativesSynthetic Communications, 1997, 27(10), 1783-1791,
Método de produção 8
Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
- Efficient synthesis of hydroxyphthalidesHeterocycles, 1994, 39(1), 47-50,
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Referência
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Método de produção 10
Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Referência
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acidsTetrahedron Letters, 2020, 61(14),,
Método de produção 11
Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Referência
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acidsTetrahedron Letters, 2020, 61(14),,
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
- Efficient synthesis of hydroxyphthalidesHeterocycles, 1994, 39(1), 47-50,
Método de produção 13
Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referência
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Senkyunolide C Raw materials
- Methyl 4-methoxysalicylate
- Nonafluoro-1-butanesulfonyl Fluoride
- Zinc, chloro-1-pentynyl-
- 4-Methoxy-N-phenylbenzamide
- (E)-Pent-2-enal
- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-
- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-
- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-
Senkyunolide C Preparation Products
Senkyunolide C Literatura Relacionada
-
Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092
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